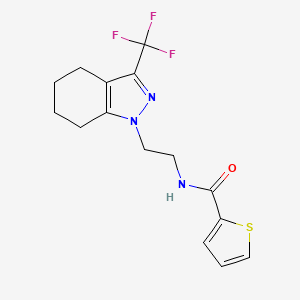

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the current literature .Scientific Research Applications

Antioxidant Activity

The compound has been found to exhibit significant antioxidant properties . Specifically, the 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, which is comparable to the reference antioxidant ascorbic acid .

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, it was found to be particularly effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Antimicrobial Activity

Thiophene derivatives, including the compound , have been reported to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Thiophene derivatives have been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .

Antitumor Activity

Thiophene derivatives have also been reported to possess antitumor activity . This indicates that they could potentially be used in cancer treatment .

Kinase Inhibiting Activity

Thiophene derivatives have been found to inhibit kinases , which are enzymes that play a key role in various cellular processes. This suggests that they could be used in the treatment of diseases that involve abnormal kinase activity .

Material Science Applications

In addition to their medicinal applications, thiophene derivatives are also used in material science, such as in the fabrication of light-emitting diodes .

Corrosion Inhibition

Thiophene derivatives have been used as inhibitors of metal corrosion . This makes them useful in industries that involve the use of metals .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Lotilaner , is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the normal operation of the channel . This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and eventually death .

Biochemical Pathways

It is known that the compound interferes with the normal operation of the gabacl, disrupting the transmission of nerve impulses in mites . This disruption affects various physiological processes in the mites, leading to their paralysis and death .

Pharmacokinetics

It is known that the compound consists of two enantiomers: the s-enantiomer is active in vivo, while the r-enantiomer exhibits low biological activity . The active ingredient found in drug products of Lotilaner is the S-enantiomer .

Result of Action

The primary result of Lotilaner’s action is the death of mites, making it an effective antiparasitic agent . It has been approved by the FDA for the treatment of Demodex blepharitis, a condition caused by an infestation of Demodex mites .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGXDGDJBAYOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)

![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2891424.png)

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)

![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)